

structure-activity relationship of N-benzoyl-2-hydroxybenzamides

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Compound Focus: N-Benzoylbenzamide

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Biological Activity Comparison of N-Benzoyl-2-hydroxybenzamides

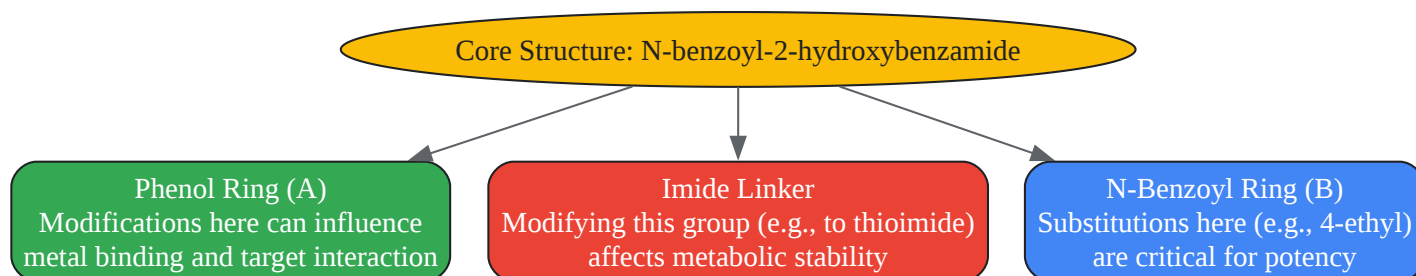
The table below summarizes the key experimental findings for selected compounds against various protozoan parasites, highlighting the most promising candidates.

| Compound ID | T. gondii Activity (IC ₅₀) | P. falciparum (K1) Activity (IC ₅₀) | L. donovani Activity (IC ₅₀) | Key Structural Features |
|--------------------|--|---|--|--|
| 1a (Hit Compound) | Active [1] | Not Specified | Not Specified | Parent structure: N-(4-ethylbenzoyl)-2-hydroxybenzamide [1] |
| 1r (Lead Compound) | Superior activity [1] | 21x more potent than Chloroquine [2] [1] | Not Specified | Modifications on ring A and B; improved ADMET profile [1] |
| 1d | Not Specified | Not Specified | Excellent antileishmanial activity [2] [1] | Specific modification on the N-benzoyl ring (ring B) [2] [1] |

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|-------------|---|--|--|---|
| QQ-437 | Robust activity (low nanomolar range) [3] [4] | Active against chloroquine-resistant strains [3] [4] | Not Specified | Optimized derivative; disrupts parasite secretory pathway [3] |

Core Structure and Sites for Modification

The general structure of N-benzoyl-2-hydroxybenzamides serves as the scaffold for SAR studies. Key modification sites that influence potency, selectivity, and metabolic stability are illustrated below.



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Summary of Structure-Activity Relationships

The biological activity of these compounds is highly dependent on specific structural features:

- **Phenol Ring (A):** The hydroxyl group on the salicylamide moiety is essential for activity. Its modification can drastically reduce potency, likely due to its role in metal chelation or hydrogen bonding with the biological target [1].
- **N-Benzoyl Ring (B):** Substituents on this ring are crucial for optimizing activity. The introduction of a **4-ethyl group** (as in compound **1a**) provided the initial hit. Further exploration of electron-donating and electron-withdrawing groups at different positions led to compounds with enhanced potency, such as **1r** and **1d** [1].

- **Imide Linker:** The amide linker is important for maintaining activity. Replacing the oxygen with sulfur to form a thioimide (compound **13**) or synthesizing urea-based analogs resulted in compounds with reduced or lost activity, indicating the high specificity of the original imide structure [1].

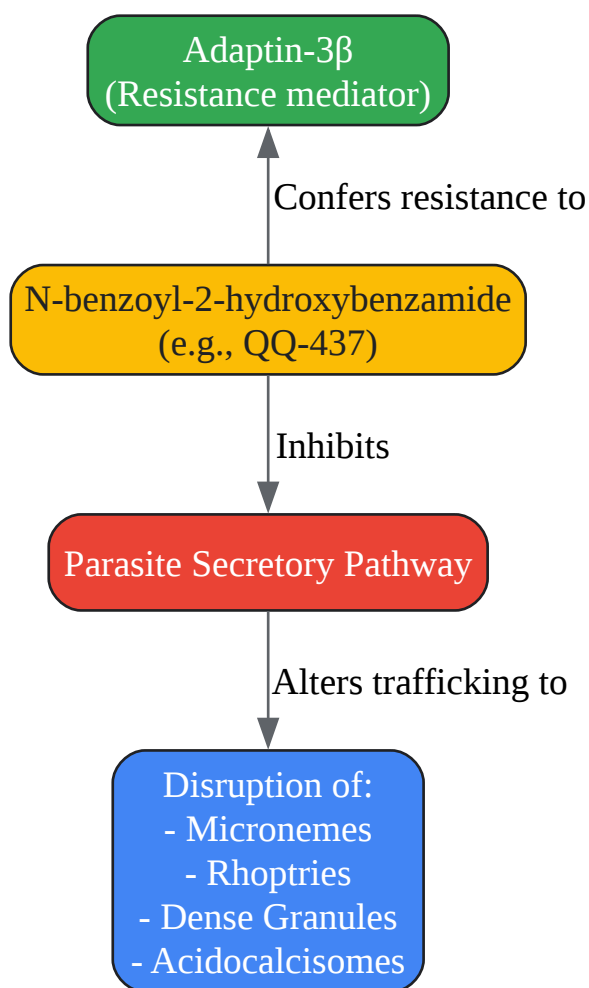
Experimental Protocols for Biological Evaluation

The quantitative data in the table above was generated using standard in vitro antiprotozoal assays. Here are the typical methodologies cited in the research:

- **In Vitro Challenge and Toxicity Assays:** The primary screen for anti-*T. gondii* activity involved a high-throughput assay using human foreskin fibroblasts (HFF) infected with tachyzoites of the RH strain or transgenic strains expressing fluorescent or luminescent reporters. Compound efficacy was measured by the inhibition of parasite replication or a reduction in reporter signal [3] [4].
- **Evaluation Against Other Protozoa:** The compound series was repurposed and tested against *P. falciparum* (K1 isolate, chloroquine-resistant), *L. donovani*, and *Trypanosoma* species using standardized in vitro assays to determine IC₅₀ values (the concentration required to inhibit parasite growth by 50%) [2] [1].
- **ADMET Profiling:** To address metabolic instability, key compounds were subjected to Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) studies. These tests included:
 - Metabolic stability in **human liver microsomes (HLM)**.
 - Inhibition profiling against major **cytochrome P450 (CYP450) isozymes**.
 - Binding to **human plasma proteins**.
 - **Aqueous solubility** at different pH levels.
 - Inhibition of the **hERG potassium channel** (to assess cardiac toxicity risk) [1].

Mechanism of Action Insights

The proposed mechanism of action for this compound class involves disruption of a unique secretory pathway in the parasites:



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Genome-wide studies identified that resistance to N-benzoyl-2-hydroxybenzamides is mediated by mutations in **Adaptin-3 β** , a protein part of the secretory complex. Treatment with these compounds disrupts the parasite's secretory pathway, altering the function of key organelles like micronemes, rhoptries, and most markedly, acidocalcisomes, which are vital for parasite survival and virulence [3] [4].

Conclusion and Research Implications

In summary, the SAR analysis reveals that N-benzoyl-2-hydroxybenzamides represent a promising scaffold for developing novel antiprotozoal drugs.

- The lead compound **1r** shows exceptional promise, particularly for malaria, with potency significantly superior to chloroquine against resistant strains [2] [1].

- The activity against a diverse range of parasites (*T. gondii*, *P. falciparum*, and *L. donovani*) suggests these compounds may act on a target common to multiple protozoans [2] [1].
- The unique mechanism of action, disrupting the parasite secretory pathway, differentiates them from existing therapies and could help overcome current drug resistance issues [3] [4].

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